![molecular formula C8H10N4 B11917309 (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)
(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a promising candidate for drug development. Research has indicated several potential medicinal applications:
- Anticancer Activity : Compounds derived from the imidazo[4,5-c]pyridine scaffold have shown significant anticancer properties. For instance, one study reported that derivatives of this compound inhibited glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer progression, demonstrating nanomolar potency in vitro .
- Antimicrobial Properties : Derivatives of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine have exhibited notable antimicrobial activity against various pathogens. Research has shown that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.097 µg/mL against Streptococcus pyogenes .
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
Enzyme Inhibition and Receptor Modulation
The compound acts as an inhibitor of key enzymes involved in metabolic pathways and may modulate neurotransmitter receptors. This dual action enhances its therapeutic potential across various conditions, including neurological disorders and cancer .
Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methylimidazo[4,5-b]pyridine | Methyl substitution on imidazole ring | Anticancer activity |
2-Aminoimidazo[4,5-pyridine] | Amino group at position 2 | Antimicrobial properties |
6-Chloroimidazo[4,5-b]pyridine | Chlorine substitution enhancing reactivity | Kinase inhibition |
This table illustrates the diversity of biological activities associated with structurally similar compounds, emphasizing the unique properties of this compound.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial effects of imidazopyridine derivatives, a specific derivative of this compound was found to exhibit significant antibacterial activity against E. coli and Bacillus subtilis. The study utilized the agar diffusion method to evaluate zones of inhibition, confirming the compound's potential as a lead for antibiotic development .
Case Study 2: Cancer Research
A novel derivative was tested for its anticancer properties in human cancer cell lines. Results indicated a reduction in cell viability at concentrations as low as 10 µM. Further investigations revealed that apoptosis was induced through caspase activation pathways .
Mechanism of Action
The mechanism of action of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Imidazo[4,5-c]quinoline: A related compound with an additional fused ring, leading to different chemical properties and applications.
Uniqueness
(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .
Biological Activity
(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features an imidazo[4,5-c]pyridine moiety, which is known for its diverse pharmacological properties. The presence of the methanamine group further enhances its reactivity and interaction with biological targets.
- Molecular Formula : C₈H₁₀N₄
- Molecular Weight : 162.19 g/mol
- CAS Number : 933704-95-1
The compound's structure allows for various chemical interactions, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that compounds derived from the imidazo[4,5-c]pyridine scaffold exhibit significant biological activities, including:
- Anticancer Activity : Several studies have demonstrated that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation.
- Antimicrobial Properties : Some derivatives show moderate antibacterial activity.
- Kinase Inhibition : These compounds may act as inhibitors for specific kinases involved in cancer progression.
Anticancer Activity
A notable study evaluated the antiproliferative effects of various imidazo[4,5-c]pyridine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited potent activity against colon carcinoma cells with IC₅₀ values in the sub-micromolar range:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Compound 10 | SW620 (Colon Carcinoma) | 0.4 |
Compound 14 | SW620 | 0.7 |
Compound 18 | HeLa (Cervical Cancer) | 1.8 |
These findings suggest that modifications to the imidazo[4,5-c]pyridine structure can enhance anticancer potency.
Antimicrobial Activity
In vitro studies have also assessed the antibacterial potential of these compounds. For instance, one derivative showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. This indicates that while not all derivatives exhibit strong antibacterial properties, some modifications can lead to increased efficacy against bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The introduction of halogen atoms (e.g., bromine) significantly increased antiproliferative activity.
- Positioning of Functional Groups : The specific arrangement of methyl and methanamine groups on the imidazo[4,5-c]pyridine framework influences binding affinity and selectivity towards biological targets.
Case Studies
- CHK1 Inhibition : A series of studies investigated the inhibition of CHK1 kinase by imidazo[4,5-c]pyridine derivatives. Specific analogs demonstrated low micromolar potency while maintaining selectivity over CHK2, highlighting their potential as therapeutic agents in cancer treatment.
- In Vitro Antiproliferative Activity : A comprehensive evaluation across multiple cancer cell lines revealed that certain derivatives not only inhibited cell growth but also showed selectivity towards specific cancer types, suggesting a tailored approach to drug design could yield effective treatments.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-5-11-6-2-3-10-7(4-9)8(6)12-5/h2-3H,4,9H2,1H3,(H,11,12) |
InChI Key |
MOHYFTPDAONKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CN=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.